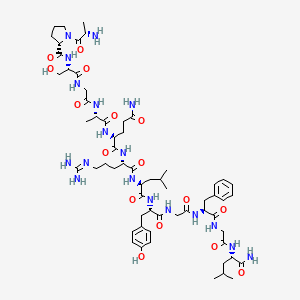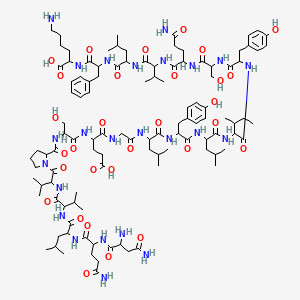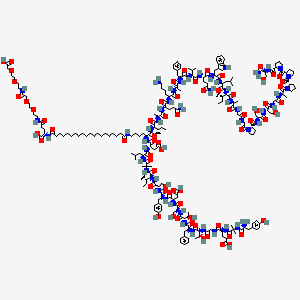
92915-80-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 92915-80-5 is known as OVA sequence 323-336 . It has the molecular formula C63H100N20O22 .
Molecular Structure Analysis
The molecular structure of OVA sequence 323-336 is complex due to its large size and the presence of many different amino acids . The molecular weight of this compound is 1489.61 .Physical And Chemical Properties Analysis
The predicted density of OVA sequence 323-336 is 1.349±0.06 g/cm3 . The predicted boiling point is 2016.9±65.0°C . The pKa value is predicted to be 3.13±0.10 .Applications De Recherche Scientifique
CRISPR-Cas9 Genome Engineering
Recent advancements in genome engineering, particularly CRISPR-Cas9, have enabled extensive research into mammalian genome functions. This technology allows for targeted editing or modulation of DNA sequences in various organisms, facilitating the study of genetic variations and biological phenotypes. CRISPR-Cas9's simplicity and scalability make it a crucial tool in understanding genome organization and establishing causal links between genetic variations and phenotypes (Hsu, Lander, & Zhang, 2014).
Ethical and Legal Implications
The use of genome engineering technology, including CRISPR-Cas9, has raised important ethical and legal questions. Stakeholders have discussed the implications of genome biology advancements, highlighting the need for informed discourse and actions to ensure safe and ethical application of these technologies (Baltimore et al., 2015).
Biomedical and Beyond
CRISPR technologies are not only pivotal in biomedical applications but are also extending to agriculture and environmental management. They are being utilized for gene therapy in animals, potential human disease treatments, and are instrumental in crop and livestock breeding, antimicrobial engineering, and controlling disease-carrying insects (Barrangou & Doudna, 2016).
Cancer Research
CRISPR-Cas9 has significantly impacted cancer genetics research. It provides a versatile platform for studying cancer genes, developing models of human cancer, and offers potential pathways for novel therapeutic strategies (Sánchez-Rivera & Jacks, 2015).
Genome Editing in Monkeys
The application of CRISPR/Cas9 in cynomolgus monkeys demonstrates its effectiveness in precise gene targeting. This method facilitates the study of human diseases and therapeutic strategies in a closely related model organism (Niu et al., 2014).
Ethical and Social Considerations
With the rapid advancement of genome editing technologies, there is an increasing need for public and stakeholder engagement in developing policies and guidelines for these technologies. This engagement is crucial in addressing ethical and social concerns related to genetic manipulation, particularly in human embryos (Iltis, Hoover, & Matthews, 2021).
Mécanisme D'action
Propriétés
Numéro CAS |
92915-80-5 |
|---|---|
Formule moléculaire |
C₆₃H₁₀₀N₂₀O₂₂ |
Poids moléculaire |
1489.59 |
Séquence |
One Letter Code: ISQAVHAAHAEINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






